molecular formula C19H24N4O4S2 B14939191 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14939191
M. Wt: 436.6 g/mol
InChI Key: WBNBSUKEELZURL-UHFFFAOYSA-N
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Description

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylsulfamoyl group, a thiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Diethylsulfamoyl Group: This step may involve the reaction of the phenyl ring with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized through the reaction of a suitable amine with a pyrrolidine-3-carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the diethylsulfamoyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thiazole and sulfonamide groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O4S2/c1-4-22(5-2)29(26,27)16-8-6-15(7-9-16)23-12-14(10-17(23)24)18(25)21-19-20-11-13(3)28-19/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,20,21,25)

InChI Key

WBNBSUKEELZURL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(S3)C

Origin of Product

United States

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